molecular formula C17H18N4O4S B7059008 (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone

(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone

Cat. No.: B7059008
M. Wt: 374.4 g/mol
InChI Key: YQCKOIZVXQEWDD-UHFFFAOYSA-N
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Description

(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone is a complex organic compound featuring multiple functional groups, including oxazole, thiophene, oxadiazole, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the oxazole and oxadiazole rings, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key factor in its industrial application.

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. Its diverse functional groups make it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups could lead to the creation of materials with novel electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules with oxazole, thiophene, oxadiazole, and morpholine groups. Examples include:

Uniqueness

What sets (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-10(2)11-8-13(25-20-11)17(22)21-5-6-23-9-12(21)15-18-19-16(24-15)14-4-3-7-26-14/h3-4,7-8,10,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCKOIZVXQEWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCOCC2C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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